Cas no 2172325-20-9 (4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)

4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid structure
2172325-20-9 structure
Product name:4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid
CAS No:2172325-20-9
MF:C27H30N2O6
Molecular Weight:478.536907672882
CID:6330292
PubChem ID:165809799

4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid
    • EN300-1517718
    • 2172325-20-9
    • 4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
    • インチ: 1S/C27H30N2O6/c1-26(17-10-11-17,23(30)28-27(24(31)32)12-14-34-15-13-27)29-25(33)35-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: POHGMLBEGNXSKP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(C(=O)O)CCOCC1

計算された属性

  • 精确分子量: 478.21038668g/mol
  • 同位素质量: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 801
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • XLogP3: 3.2

4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1517718-250mg
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1517718-50mg
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1517718-0.25g
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1517718-2.5g
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1517718-1.0g
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
1g
$3368.0 2023-06-05
Enamine
EN300-1517718-0.05g
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517718-5.0g
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
5g
$9769.0 2023-06-05
Enamine
EN300-1517718-2500mg
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1517718-5000mg
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517718-10000mg
4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxane-4-carboxylic acid
2172325-20-9
10000mg
$14487.0 2023-09-27

4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid 関連文献

4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acidに関する追加情報

4-2-Cyclopropyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2172325-20-9, known as 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amidooxane moiety. The integration of these functional groups makes it a versatile molecule with potential applications in drug design and peptide synthesis.

Recent studies have highlighted the importance of cyclopropyl groups in medicinal chemistry due to their unique electronic and steric properties. These properties often enhance the bioavailability and stability of drugs. In the case of this compound, the cyclopropyl group is strategically positioned to influence the molecule's conformational flexibility and interactions with biological targets. This has been validated through computational modeling studies, which suggest that the cyclopropyl moiety plays a critical role in modulating the molecule's pharmacokinetic profile.

The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis. Its inclusion in this compound underscores its potential role in peptide-based drug development. The Fmoc group is particularly valued for its stability under basic conditions and its ease of removal under acidic conditions, making it ideal for stepwise synthesis strategies. Recent advancements in Fmoc-based peptide synthesis have enabled the construction of more complex peptide sequences, which could potentially incorporate this compound as a building block.

The amidooxane moiety in this compound adds another layer of complexity to its structure. Amidooxanes are known for their ability to form stable lactams upon cyclization, which can significantly influence the molecule's pharmacodynamic properties. Research into amidooxane-containing compounds has revealed their potential as scaffolds for designing bioactive molecules with improved solubility and membrane permeability.

From a synthetic standpoint, the preparation of 4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the installation of the Fmoc group, the formation of the amidooxane ring, and the introduction of the cyclopropyl substituent. These steps require meticulous control over reaction conditions to ensure high yields and purity.

Recent research has also explored the biological activity of this compound. In vitro studies have demonstrated its ability to modulate key enzymatic pathways involved in inflammation and cancer progression. For instance, preliminary assays have shown that this compound exhibits potent inhibitory activity against certain proteases, suggesting its potential as a lead compound for anti-inflammatory or anticancer drug development.

In terms of applications, 4-2-cyclopropyl-2-{(9H-fluoren-9-yilmethoxycarbonyl}amino)propanamidooxane-carboxylic acid holds promise as a building block for constructing more complex bioactive molecules. Its unique combination of functional groups makes it an attractive candidate for use in medicinal chemistry campaigns aimed at discovering novel therapeutics.

Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of this compound within biological systems with greater accuracy. Molecular docking studies have revealed potential binding modes with target proteins, providing valuable insights into its mechanism of action.

In conclusion, 4-cyclopropyl-Fmoc-amidooxane-carboxylic acid represents a cutting-edge chemical entity with significant potential in drug discovery and development. Its intricate structure and functional groups make it a valuable tool for researchers seeking to design novel bioactive molecules with enhanced therapeutic properties.

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